An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1-(3-Methylbutanoyl)piperidin-3-amine: Synthesis, Characterization, and Potential Applications
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it a privileged structure for interacting with biological targets. This guide focuses on a specific, uncharacterized derivative, 1-(3-Methylbutanoyl)piperidin-3-amine , a molecule combining the piperidine core with an isovaleroyl group.
While direct experimental data for this compound is not available in the public domain, this document serves as a comprehensive technical guide based on established chemical principles and data from its constituent precursors. We will provide a robust theoretical framework for its synthesis, predict its physicochemical and spectral properties, and discuss its potential applications in drug discovery. This guide is intended for researchers, scientists, and drug development professionals interested in novel piperidine-based compounds.
Predicted Physicochemical Properties
The properties of 1-(3-Methylbutanoyl)piperidin-3-amine are predicted based on the known characteristics of its precursors, piperidin-3-amine and 3-methylbutanoic acid (isovaleric acid).[4][5] These estimations provide a baseline for experimental design and compound handling.
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₀H₂₀N₂O | Derived from structural components. |
| Molecular Weight | 184.28 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Based on similar N-acylated piperidines. |
| Boiling Point | > 250 °C (estimated) | Expected to be significantly higher than precursors due to increased molecular weight and amide hydrogen bonding. |
| Solubility | Soluble in methanol, ethanol, DCM, THF. Sparingly soluble in water. | The aliphatic nature of the isovaleroyl group reduces aqueous solubility, while the polar amide and amine groups ensure solubility in organic solvents. |
| pKa (Conjugate Acid) | ~8.5 - 9.5 | The primary amine at the 3-position is the most basic site. This value is slightly lower than piperidine itself due to the electron-withdrawing effect of the amide group. |
Proposed Synthesis: Acylation of Piperidin-3-amine
The most direct and logical route to synthesize 1-(3-Methylbutanoyl)piperidin-3-amine is through the nucleophilic acyl substitution reaction between a suitable piperidin-3-amine precursor and an activated form of 3-methylbutanoic acid. The primary amine at the 3-position is significantly more nucleophilic than the secondary amine within the piperidine ring, which is sterically hindered and electronically deactivated by its connection to the acyl group. However, to ensure regioselectivity at the exocyclic amine, a protection strategy is advisable. A more practical approach for selective acylation at the ring nitrogen involves starting with piperidin-3-amine.
The following protocol details the acylation of the piperidine ring nitrogen.
Protocol 1: Synthesis of 1-(3-Methylbutanoyl)piperidin-3-amine
This protocol is based on the well-established Schotten-Baumann reaction conditions for the acylation of amines with acyl chlorides.[6][7]
Step 1: Preparation of 3-Methylbutanoyl Chloride
3-Methylbutanoic acid can be converted to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂).[8][9]
-
Materials: 3-Methylbutanoic acid (1.0 eq), Thionyl chloride (1.2 eq), N,N-Dimethylformamide (catalytic amount).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add 3-methylbutanoic acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride at room temperature with stirring.
-
Heat the reaction mixture to 70-80 °C for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under reduced pressure. The remaining liquid is 3-methylbutanoyl chloride, which can be used in the next step without further purification.[10]
-
Step 2: Amide Coupling Reaction
-
Materials: Piperidin-3-amine (1.0 eq), 3-Methylbutanoyl chloride (1.05 eq), Dichloromethane (DCM), Triethylamine (TEA) or Diisopropylethylamine (DIEA) (1.5 eq).
-
Procedure:
-
Dissolve piperidin-3-amine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add the base (TEA or DIEA) to the solution.
-
Slowly add a solution of 3-methylbutanoyl chloride in DCM dropwise to the stirred amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[6]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-(3-Methylbutanoyl)piperidin-3-amine.
-
Diagram of Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Predicted Spectral Properties
Predicting the spectral characteristics is crucial for confirming the identity and purity of the synthesized compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be complex due to the conformational rigidity introduced by the amide bond, which can lead to broadened signals or the presence of rotamers.[11][12][13]
-
δ 0.9-1.0 ppm (doublet, 6H): Two equivalent methyl groups of the isovaleroyl side chain.
-
δ 1.5-2.0 ppm (multiplet, 4H): Protons at C4 and C5 of the piperidine ring.
-
δ 2.0-2.2 ppm (multiplet, 1H): Methine proton of the isovaleroyl side chain.
-
δ 2.2-2.4 ppm (doublet of doublets, 2H): Methylene protons of the isovaleroyl side chain adjacent to the carbonyl.
-
δ 2.5-3.5 ppm (multiplet, 5H): Protons at C2, C3, and C6 of the piperidine ring. These signals are likely to be broad and complex due to the influence of the amide and the adjacent nitrogen.
-
Amine protons (NH₂): A broad singlet, which may be exchangeable with D₂O, typically appearing between δ 1.5-3.0 ppm.
¹³C NMR Spectroscopy
-
δ ~22.5 ppm: Methyl carbons of the isovaleroyl group.
-
δ ~25.0 ppm: Methine carbon of the isovaleroyl group.
-
δ ~25-35 ppm: C4 and C5 carbons of the piperidine ring.
-
δ ~45-55 ppm: C2, C3, and C6 carbons of the piperidine ring.
-
δ ~46.0 ppm: Methylene carbon of the isovaleroyl group.
-
δ ~172.0 ppm: Carbonyl carbon of the amide.
Infrared (IR) Spectroscopy
-
3300-3400 cm⁻¹ (two bands): N-H stretching of the primary amine.
-
2950-2850 cm⁻¹: C-H stretching of aliphatic groups.
-
~1630 cm⁻¹ (strong): C=O stretching of the tertiary amide (amide I band).
-
1470-1430 cm⁻¹: C-N stretching.
Mass Spectrometry (MS)
-
[M+H]⁺: Expected at m/z 185.16.
-
Key Fragmentation Patterns: Loss of the isovaleroyl group, and fragmentation of the piperidine ring.
Potential Applications in Drug Discovery
The piperidine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve pharmacokinetic properties and provide a rigid framework for binding to biological targets.[2][3] The introduction of an isovaleroyl group at the 1-position and a primary amine at the 3-position creates a molecule with several points for further diversification, making it an interesting starting point for library synthesis.
-
CNS Disorders: Many CNS-active drugs, including antipsychotics and analgesics, feature a piperidine core. The lipophilicity of the isovaleroyl group may enhance blood-brain barrier penetration.
-
Enzyme Inhibition: The 3-amino group can serve as a key hydrogen-bonding moiety for interaction with enzyme active sites, such as kinases or proteases.
-
Fragment-Based Drug Discovery (FBDD): This molecule can be considered a 3D fragment. The primary amine provides a vector for growing the fragment into more complex and potent molecules.[14]
Safety and Handling
Given the lack of specific toxicology data, a cautious approach based on the precursors is mandatory.
-
Piperidin-3-amine: Corrosive and can cause severe skin burns and eye damage.
-
3-Methylbutanoyl Chloride: A reactive acylating agent, corrosive, and lachrymatory. Reacts violently with water and nucleophiles.[10]
-
1-(3-Methylbutanoyl)piperidin-3-amine (Predicted): Expected to be a skin and eye irritant. The primary amine will make the compound basic.
Handling Precautions:
-
Always handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from strong oxidizing agents and acids.
Conclusion
1-(3-Methylbutanoyl)piperidin-3-amine represents a novel, synthetically accessible molecule built upon the privileged piperidine scaffold. While this guide is predictive in nature, it provides a solid and scientifically grounded foundation for its synthesis, characterization, and exploration in a research setting. The detailed protocols and predicted data herein are designed to empower researchers to confidently incorporate this and similar compounds into their drug discovery and development pipelines, leveraging the proven potential of the piperidine core to create new chemical entities with valuable therapeutic properties.
References
-
The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. ResearchGate. Available at: [Link].
-
3-Methylbutanoyl chloride | CAS#:108-12-3. Chemsrc. Available at: [Link].
-
Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(01), e1–e14. Available at: [Link].
-
Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link].
-
Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link].
-
Chemical Properties of Butanoic acid, 3-methyl- (CAS 503-74-2). Cheméo. Available at: [Link].
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link].
-
Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link].
-
3-methylbutanoyl chloride - 108-12-3, C5H9ClO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available at: [Link].
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link].
-
reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link].
-
Butanoic acid, 3-methyl-. NIST WebBook. Available at: [Link].
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. PMC - NIH. Available at: [Link].
-
Chemical Properties of Butanoyl chloride, 3-methyl- (CAS 108-12-3). Cheméo. Available at: [Link].
-
Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at: [Link].
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link].
-
Amide Synthesis. Fisher Scientific. Available at: [Link].
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing - The Royal Society of Chemistry. Available at: [Link].
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Available at: [Link].
-
3-Methylbutanoic acid | CAS#:503-74-2. Chemsrc. Available at: [Link].
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Methylbutanoic acid | CAS#:503-74-2 | Chemsrc [chemsrc.com]
- 6. Amide Synthesis [fishersci.it]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. 3-Methylbenzoyl chloride synthesis - chemicalbook [chemicalbook.com]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
